7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one

Chemical Biology Medicinal Chemistry Molecular Probe Synthesis

Medicinal chemistry campaigns targeting DNA-PK/PI3K often stall due to the lack of a versatile, late-stage intermediate with a single, highly reactive functionalization point. 7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one (CAS 1319210-29-1) is the precise solution, offering a strategic 7-(2-bromoethoxy) handle that enables rapid SAR library generation, efficient fluorophore conjugation for imaging probes, and reliable radiochemical yields for PET tracer development-capabilities unattainable with common 7-hydroxy or 7-methoxy analogs. - **Accelerated SAR:** Replace the bromide with a diverse set of amines/thiols in a single, high-yielding step, eliminating the need for a separate, lower-yielding alkylation. - **Probe Development:** Directly conjugate BODIPY or Cy5 fluorophores or install a clickable azide tag for bioorthogonal chemistry, leveraging the superior leaving-group ability of bromine. - **Supply Assurance:** This enabling intermediate is stocked and available for immediate procurement, ensuring your research timelines remain on track.

Molecular Formula C18H17BrN2O4
Molecular Weight 405.2 g/mol
Cat. No. B12114784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one
Molecular FormulaC18H17BrN2O4
Molecular Weight405.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=O)C3=C(O2)C=C4C=CC(=CC4=C3)OCCBr
InChIInChI=1S/C18H17BrN2O4/c19-3-6-24-14-2-1-12-11-16-15(10-13(12)9-14)17(22)20-18(25-16)21-4-7-23-8-5-21/h1-2,9-11H,3-8H2
InChIKeyJSWYWFCUJHVYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one: Key Intermediate for Kinase Inhibitors & Probes


7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one (CAS 1319210-29-1) is a synthetic, heterocyclic compound categorized as a naphtho[2,3-e][1,3]oxazin-4-one derivative . It features a 2-morpholino group, a pharmacophore present in several ATP-competitive DNA-PK and PI3K inhibitors, and a 7-(2-bromoethoxy) substituent, which serves as a primary alkyl halide reactive handle for further functionalization [1]. This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of focused libraries targeting DNA damage response kinases and for creating molecular probes via nucleophilic substitution reactions.

Why Generic Analogs Cannot Replace the 7-(2-Bromoethoxy) Intermediate


Simple in-class substitution is not viable because the 7-(2-bromoethoxy) group is not a passive structural feature; it is a chemically distinct reactive center that dictates the molecule's downstream utility. While other 2-morpholino-naphthoxazin-4-ones, such as 7-hydroxy or 7-methoxy analogs, are end-points in synthesis, the target compound is an enabling intermediate [1]. The bromine atom's leaving group ability facilitates highly efficient and selective SN2 reactions, which are not possible with 7-alkoxy or 7-hydroxy derivatives under comparable conditions [2]. Attempting to use an alternative 7-substituted analog would necessitate a different, often lower-yielding synthetic route to achieve the same final functionalized product, directly impacting project timelines and costs. The following sections provide quantitative evidence for this critical differentiation.

Quantitative Differentiation of the 7-(2-Bromoethoxy) Intermediate


Bromide vs. Chloride Leaving Group in SN2 Reactions

The differentiation is rooted in the fundamental chemical reactivity of the 7-substituent. The target compound's 7-(2-bromoethoxy) group provides a superior leaving group for nucleophilic substitution compared to its direct 7-(2-chloroethoxy) analog. Bromide is a significantly better leaving group than chloride, with the relative leaving group ability quantified by pKa of the conjugate acid. HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7), indicating bromide's greater thermodynamic stability as an anion and thus its faster departure in SN2 reactions [1]. This translates to higher reaction rates and yields under identical conditions, a critical factor in synthesizing complex molecules like fluorescent probes or affinity ligands where high conversion efficiency is paramount.

Chemical Biology Medicinal Chemistry Molecular Probe Synthesis

Purity Advantage in Bioconjugation Applications

A differentiating factor is the purity specification provided by reputable suppliers, which is a critical quality attribute for reproducible research. For structurally complex intermediates like 7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one, a purity of ≥95% (HPLC) is typically expected to ensure consistent performance in subsequent synthetic steps, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) after azide substitution. An inferior 7-(2-hydroxyethoxy) analog, often formed by hydrolysis of the bromoethoxy group, represents a common impurity that can significantly poison subsequent reactions if present at levels >5% .

Click Chemistry Bioconjugation Chemical Probe Development

Direct Precursor to Azido Probe via SN2 Azidation

This compound holds a unique position as the direct, high-yielding precursor to the valuable 7-(2-azidoethoxy) derivative via a single-step SN2 reaction with sodium azide. This transformation is not pragmatic with the 7-hydroxy congener, which would require activation or a different substitution pathway, nor with the 7-methoxy analog, which lacks a viable leaving group. The quantitative yield of the azidation can be >90% under optimized conditions (NaN3 in DMF, 60°C), providing a highly efficient route to a versatile bioorthogonal handle. While no direct head-to-head comparative yield data is available in the literature for these specific naphthoxazine scaffolds, this transformation is well-established for analogous benzylic or aliphatic bromides, where bromide consistently outperforms chloride and tosylate leaving groups in terms of reaction rate and product purity [1].

Bioorthogonal Chemistry Fluorescent Probe Design Photoaffinity Labeling

Application Scenarios for 7-(2-Bromoethoxy)-2-morpholino-naphthoxazin-4-one


Fluorescent Probes for DNA-PK Imaging

The compound's 2-morpholino group provides affinity for the DNA-PK kinase domain, while the 7-(2-bromoethoxy) handle is exploited to introduce a fluorophore (e.g., BODIPY, Cy5) or a bioorthogonal tag after azide conversion. This enables the creation of imaging probes to study DNA-PK localization and dynamics in cancer cells, a task unachievable with 7-hydroxy or 7-methoxy analogs without complex synthetic redesign [1]. The superior reactivity of the bromide leaving group ensures efficient fluorophore conjugation, a property not shared by the less reactive chloro or inert methoxy derivatives.

Photoaffinity Labeling Probes for Kinase Target Identification

Following conversion to the 7-(2-azidoethoxy) derivative, the compound can be equipped with a photoreactive group (e.g., diazirine) and a clickable handle, transforming it into a PAL probe for identifying unknown cellular targets of 2-morpholino-naphthoxazin-4-ones. This workflow is entirely dependent on the initial bromo substituent, as the 2-bromoethoxy group is the only practical entry point for this functionalization sequence. The use of a 7-chloroethoxy analog would result in significantly slower and lower-yielding probe assembly, as predicted by leaving-group reactivity principles [2].

DNA-PK/PI3K Inhibitor Library via Late-Stage Diversification

In a medicinal chemistry campaign, the compound serves as a common late-stage intermediate. The 7-(2-bromoethoxy) group can be rapidly diversified with a library of amines, thiols, or phenols to produce a series of 7-substituted analogs for structure-activity relationship (SAR) studies. This compound is superior to a 7-hydroxy intermediate because the latter would require a separate alkylation step with potentially low-yielding, activated alkyl halides, adding a synthetic step and reducing library efficiency [3]. The quantitative rate advantage of bromide displacement translates directly to higher throughput in parallel synthesis.

PET Tracer Precursor for In Vivo DNA-PK Imaging

The compound is an ideal precursor for radiolabeling with fluorine-18. The 2-bromoethoxy group can be displaced by [¹⁸F]fluoride ion (a much stronger base but poorer nucleophile) under carefully controlled conditions, yielding the 7-(2-[¹⁸F]fluoroethoxy) analog, which would be a candidate positron emission tomography (PET) tracer for non-invasive study of DNA-PK expression. The bromide is essential for this transformation, as the chloro analog's poorer leaving group ability would lead to dramatically lower radiochemical yields and specific activity, making tracer development impractical [2].

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